Product packaging for Hyaluronidase(Cat. No.:CAS No. 37326-33-3)

Hyaluronidase

Cat. No.: B3069302
CAS No.: 37326-33-3
M. Wt: 354.3 g/mol
InChI Key: SVMKEDBUSSWSFY-UHFFFAOYSA-N
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Description

Hyaluronidase is a family of enzymes that catalyze the degradation of hyaluronic acid (HA), a major glycosaminoglycan component of the extracellular matrix (ECM) . By cleaving the beta-1,4 glycosidic linkages between N-acetyl-D-glucosamine and D-glucuronic acid in HA, this enzyme lowers the viscosity of the ECM, thereby increasing tissue permeability and acting as a powerful "spreading factor" . This action is critical for researching fundamental biological processes including fertilization, wound healing, tissue regeneration, and tumor progression . In the research setting, this compound is an indispensable tool for a variety of applications. It is used to study ECM composition and cellular signaling pathways, to enhance the absorption and dispersion of other drugs in subcutaneous models, and to investigate the dynamic remodeling of the tumor microenvironment . Its utility also extends to in vitro models for dissecting the role of HA in cell proliferation, migration, and angiogenesis. Researchers employ this compound to generate specific low molecular weight HA fragments, which exhibit distinct pro-inflammatory and immunostimulatory properties compared to high molecular weight HA . The enzyme is found in multiple mammalian isoforms (such as HYAL1, HYAL2, and PH-20), each with distinct tissue localizations and roles in the sequential degradation of HA . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24BrNO2 B3069302 Hyaluronidase CAS No. 37326-33-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3,3-dimethyl-2-methylideneindol-1-yl)hexanoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,1,4-5,8,11-12H2,2-3H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMKEDBUSSWSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=CC=CC=C21)CCCCCC(=O)O)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White cake; [Sigma-Aldrich MSDS]
Record name Hyaluronidase
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CAS No.

9001-54-1, 37326-33-3
Record name Hyaluronidase
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Record name Hyaluronidase
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Record name Hyaluronoglucosaminidase
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Enzyme Classification and Phylogenetics of Hyaluronidases

Hierarchical Classification Systems for Hyaluronidases

The classification of hyaluronidases is primarily based on their catalytic mechanism and the specific glycosidic bond they cleave within the hyaluronan polymer. oup.comnih.gov This leads to three main internationally recognized enzyme commission (EC) numbers.

Often referred to as testicular-type hyaluronidases, enzymes under EC 3.2.1.35 are endo-β-N-acetyl-D-hexosaminidases. nih.govcreative-enzymes.com They are found in mammalian spermatozoa and lysosomes, as well as in the venoms of various snakes and insects. oup.comcreative-enzymes.com These enzymes function by hydrolyzing the β-1,4 glycosidic bond between N-acetyl-D-glucosamine (GlcNAc) and D-glucuronic acid (GlcUA) residues in hyaluronan. nih.govglycoforum.gr.jp The primary end-product of this degradation is a tetrasaccharide. oup.comnih.gov In addition to hyaluronan, these enzymes can also degrade chondroitin (B13769445) sulfates. nih.govglycoforum.gr.jp Mammalian-type hyaluronidases exhibit both hydrolytic and transglycosidase activities. glycoforum.gr.jpd-nb.info

The second group, classified under EC 3.2.1.36, consists of endo-β-D-glucuronidases. nih.gov These enzymes are characteristically found in annelids, such as leeches, and certain hookworms. oup.comnih.govekb.eg Unlike the mammalian type, these hyaluronidases hydrolyze the β-1,3 glycosidic bond between GlcUA and GlcNAc residues. nih.govnih.gov This process also yields tetrasaccharides as the main degradation product. oup.comd-nb.info

Bacterial hyaluronidases, classified as hyaluronate lyases (EC 4.2.2.1), operate through a distinct mechanism. oup.comekb.eg These enzymes, produced by various bacteria like Streptococcus and Staphylococcus species, are endo-N-acetylhexosaminidases that cleave the β-1,4 linkage via a β-elimination reaction, rather than hydrolysis. oup.comglycoforum.gr.jpekb.eg This eliminase activity results in the formation of unsaturated disaccharides at the non-reducing end of the cleaved molecule. oup.comfrontiersin.org This unique product contains a double bond between carbons 4 and 5 of the uronic acid residue. nih.gov

ClassificationEC NumberEnzyme TypePrimary SourceCatalytic MechanismCleaved BondMajor End Product
Mammalian-Type3.2.1.35Endo-β-N-acetylhexosaminidaseMammalian tissues, venomsHydrolysisβ-1,4Tetrasaccharides
Leech/Hookworm3.2.1.36Endo-β-D-glucuronidaseLeeches, hookwormsHydrolysisβ-1,3Tetrasaccharides
Microbial Lyase4.2.2.1Endo-N-acetylhexosaminidase (Lyase)Bacteriaβ-Eliminationβ-1,4Unsaturated Disaccharides

Beyond the EC classification, hyaluronidases are also categorized based on their optimal pH for activity. nih.gov

Acid-Active Hyaluronidases : These enzymes demonstrate maximum activity at an acidic pH, typically between 3.0 and 4.0. nih.govnih.govjosorge.com This group includes the major plasma hyaluronidase (B3051955), HYAL1, which functions within the acidic environment of lysosomes. nih.govwikipedia.org

Neutral-Active Hyaluronidases : This category includes enzymes that function optimally in a pH range of 5.0 to 8.0. nih.govjosorge.com A prominent example is PH-20/SPAM1, which is active at neutral pH. josorge.com Hyaluronidases found in bee and snake venoms also fall into this category. nih.govscielo.br The PH-20 enzyme is noted for having a bimodal pH activity curve, enabling it to function in both neutral and acidic conditions. glycoforum.gr.jp

Human this compound Isoforms: Genomics and Distribution

The human genome contains six genes that are homologous to hyaluronidases. researchgate.netresearchgate.net These genes are organized into two clusters located on different chromosomes, a configuration that suggests an evolutionary history involving ancient gene duplication. researchgate.netnih.gov

Chromosome 3p21.3 Cluster : This locus contains the genes for HYAL1, HYAL2, and HYAL3. wikipedia.orgresearchgate.netnih.gov

Chromosome 7q31.3 Cluster : This locus houses the genes for HYAL4, HYAL5 (more commonly known as SPAM1 or PH-20), and a pseudogene, HYALP1. wikipedia.orgresearchgate.netnih.gov

Each human this compound isoform has distinct characteristics regarding its expression, location, and function.

HYAL1 : This is the primary this compound found in human plasma and is also present in lysosomes. wikipedia.orgresearchgate.netatlasgeneticsoncology.org It is an acid-active enzyme that degrades hyaluronan into small oligosaccharides, mainly tetrasaccharides. wikipedia.orgatlasgeneticsoncology.org HYAL1 is highly expressed in major organs such as the liver, kidney, and spleen. researchgate.netatlasgeneticsoncology.org Along with HYAL2, it plays a crucial role in the catabolism of hyaluronan in somatic tissues. researchgate.net

HYAL2 : HYAL2 is a glycosylphosphatidylinositol (GPI)-anchored enzyme found on the cell surface. wikipedia.orgresearchgate.net It is responsible for the initial breakdown of high-molecular-weight hyaluronan into intermediate-sized fragments of approximately 20 kDa. wikipedia.orgnih.gov These fragments are then internalized for further degradation by HYAL1 in the lysosomes. wikipedia.orgresearchgate.net HYAL2 is widely expressed in most tissues. wikipedia.orgacs.org

HYAL3 : Found in the testis and bone marrow, the precise function of HYAL3 remains largely unknown. ekb.egnih.gov While its gene is located in the chromosome 3 cluster with HYAL1 and HYAL2, its ability to degrade hyaluronan is considered questionable, and it has not been shown to possess significant this compound activity in vitro. wikipedia.orgpnas.orgmdpi.com

HYAL4 : Located on chromosome 7, HYAL4 is not a true this compound. genenames.org Research has identified it as a chondroitin sulfate (B86663) hydrolase that does not act on hyaluronan. mdpi.comoup.com

HYAL5 (PH-20/SPAM1) : This well-characterized this compound is a GPI-anchored protein located on the sperm surface and is essential for fertilization. wikipedia.orgacs.orgmdpi.com It degrades the hyaluronan-rich cumulus matrix surrounding the oocyte, allowing the sperm to penetrate. nih.govacs.org PH-20 is notable for being active at a neutral pH, which is necessary for its function in the female reproductive tract, but it also possesses an acid-active domain. glycoforum.gr.jpijifm.com

HYALP1 : This is a pseudogene in humans, meaning it is transcribed but contains mutations that prevent the translation into a functional protein. wikipedia.orgnih.govoup.com Interestingly, the mouse ortholog of HYALP1 does not have these mutations and may encode an active enzyme. researchgate.netnih.gov

Gene NameChromosomal LocationKey Characteristics & FunctionPrimary Distribution
HYAL13p21.3Acid-active lysosomal enzyme; degrades HA to tetrasaccharides. Major plasma this compound.Liver, kidney, spleen, heart, plasma, urine. researchgate.netatlasgeneticsoncology.org
HYAL23p21.3GPI-anchored cell surface enzyme; cleaves high MW HA to ~20 kDa fragments.Widely expressed in most tissues. wikipedia.orgacs.org
HYAL33p21.3Function largely unknown; questionable this compound activity.Testis, bone marrow. ekb.egnih.govwikipedia.org
HYAL47q31.3Identified as a chondroitin sulfate hydrolase; does not degrade hyaluronan.Skeletal muscle, placenta. mdpi.comoup.com
HYAL5 (PH-20/SPAM1)7q31.3GPI-anchored sperm enzyme essential for fertilization; active at neutral pH.Sperm surface, testis. wikipedia.orgnih.gov
HYALP17q31.3Expressed pseudogene in humans; not translated into a functional protein.Transcribed in various tissues. wikipedia.orgresearchgate.net

Chromosomal Loci and Gene Clustering (e.g., 3p21.3 and 7q31.3)

In the human genome, six this compound-like genes have been identified, which are organized into two distinct clusters on different chromosomes. glycoforum.gr.jpnih.gov Three of these genes, HYAL1, HYAL2, and HYAL3, are tightly clustered on chromosome 3p21.3. glycoforum.gr.jpacs.orgglycoforum.gr.jpmdpi.com The other three, HYAL4, SPAM1 (also known as PH-20), and a pseudogene HYALP1 (also known as HYAL6), are located in a similar cluster on chromosome 7q31.3. nih.govglycoforum.gr.jpmdpi.comresearchgate.net

This genomic arrangement suggests a complex evolutionary history involving ancient gene duplication events. glycoforum.gr.jpglycoforum.gr.jp It is hypothesized that an initial duplication created a triplet of genes, which was then duplicated as a whole block. glycoforum.gr.jp The genes within the chromosome 3 cluster share similar exon and intron structures, a feature not conserved in the chromosome 7 cluster. glycoforum.gr.jp

Table 1: Human this compound Gene Clusters

Chromosomal LocusGenes
3p21.3HYAL1, HYAL2, HYAL3
7q31.3HYAL4, SPAM1 (PH-20), HYALP1

Comparative Enzymology Across Diverse Biological Sources

Hyaluronidases are found across a wide range of biological sources, each with distinct biochemical properties.

Mammalian Sources (e.g., Testicular, Serum)

Mammalian hyaluronidases are crucial for the turnover of hyaluronan in tissues. glycoforum.gr.jp

Testicular this compound: Bovine testicular this compound is a glycoprotein (B1211001) with an optimal pH range of 4.5-6.0. worthington-biochem.com It hydrolyzes the endo-N-acetylhexosaminic bonds of hyaluronic acid and chondroitin sulfates A and C, primarily yielding tetrasaccharide residues. worthington-biochem.comworthington-biochem.com The enzyme contains mannose and glucosamine. worthington-biochem.comworthington-biochem.com Studies on hyaluronidases from bovine, horse, and antelope testes have shown optimal activity at acidic pH (around 4.0) and also in the alkaline range (pH 8-9). mongoliajol.info The Michaelis constant (Km) values for bovine, horse, and antelope testicular hyaluronidases have been determined to be 0.23 mg/ml, 0.83 mg/ml, and 0.48 mg/ml, respectively. mongoliajol.info The sperm-specific this compound, PH-20, is essential for fertilization, enabling sperm to penetrate the hyaluronan-rich cumulus mass surrounding the ovum. glycoforum.gr.jpglycoforum.gr.jp

Serum this compound (Hyal-1): Hyal-1 is the primary this compound found in mammalian plasma and is also present in high levels in organs like the liver, kidney, and spleen. nih.gov It is an acid-active enzyme with a molecular weight of approximately 57 kDa, which includes post-translational glycosylation. glycoforum.gr.jp Hyal-1 degrades high molecular weight hyaluronan into small oligosaccharides, primarily tetrasaccharides. nih.gov It works in concert with Hyal-2, which first breaks down large hyaluronan polymers into intermediate-sized fragments. glycoforum.gr.jpnih.gov

Microbial Sources (e.g., Streptococcus, Pseudomonas aeruginosa)

Many microorganisms produce hyaluronidases, which often act as virulence factors. oup.com

Streptococcus: Hyaluronidases from species like Streptococcus pyogenes are well-characterized. plos.org These enzymes are hyaluronate lyases that degrade hyaluronic acid via a β-elimination reaction. nih.govnih.gov Phylogenetic analysis shows a relationship between the hyaluronidases of different streptococcal species. oup.com

Pseudomonas aeruginosa: While detailed characterization is less common in the provided results, Gram-negative bacteria like Pseudomonas are known to produce hyaluronidases. oup.com However, these are typically periplasmic and less likely to be involved in pathogenesis compared to the secreted enzymes of Gram-positive bacteria. oup.com

Venom Sources (e.g., Snake, Bee, Stonefish)

Hyaluronidases are common components of various animal venoms, where they act as "spreading factors," facilitating the diffusion of other toxins. sciencebeingjournal.comresearchgate.netscielo.br

Snake Venom: this compound in snake venom breaks down the extracellular matrix, reducing tissue viscosity and allowing other venom components to penetrate deeper into the tissues. sciencebeingjournal.comwikipedia.org The enzyme hydrolyzes the internal glycosidic bonds of hyaluronic acid. sciencebeingjournal.com For example, the venom of Naja naja contains this compound isoforms of approximately 70.4 kDa and 52 kDa, which produce tetrasaccharides as the final degradation product of hyaluronic acid. josorge.com

Bee Venom: Bee venom this compound is a glycoprotein with a molecular weight of 35-53 kDa. entomoljournal.com It is homologous to the PH-20 protein found on mammalian sperm. nih.govnih.gov The enzyme from the Egyptian honey bee Apis mellifera lamarckii has a native molecular weight of 37 kDa and an optimal pH of 5.4. researchgate.net Its structure has been determined by crystallography, revealing a groove that serves as the substrate-binding site. researchgate.net

Stonefish Venom: The venom of the stonefish (Synanceia species) also contains this compound activity. scielo.br The this compound from Synanceia verrucosa has a molecular weight of 59 kDa and is optimally active at pH 6.6 and 37°C. nih.gov It has been shown to enhance the capillary permeability-increasing effect of other toxins in the venom. nih.gov The purified this compound (SFHYA1) from S. horrida venom is a 62 kDa glycoprotein with a pI of 9.2. mdpi.comencyclopedia.pub

Table 2: Comparative Properties of Hyaluronidases from Different Sources

SourceType/ExampleMolecular Weight (kDa)Optimal pHKey Characteristics
Mammalian Bovine Testicular~55-61 worthington-biochem.com4.5 - 6.0 worthington-biochem.comGlycoprotein, hydrolyzes hyaluronic acid and chondroitin sulfates A & C. worthington-biochem.comworthington-biochem.com
Human Serum (Hyal-1)~57 glycoforum.gr.jpAcidic acs.orgDegrades hyaluronan to small oligosaccharides. nih.gov
Microbial Streptococcus pyogenes--Hyaluronate lyase (β-elimination reaction). nih.govnih.gov
Venom Snake (Naja naja)52 & 70.4 josorge.com-Acts as a spreading factor, produces tetrasaccharides. sciencebeingjournal.comjosorge.com
Bee (Apis mellifera)~37 researchgate.net5.4 researchgate.netHomologous to mammalian PH-20, glycoprotein. nih.govresearchgate.net
Stonefish (S. verrucosa)59 nih.gov6.6 nih.govEnhances the activity of other venom toxins. nih.gov

Evolutionary Trajectories and Speciation of this compound Genes

The evolution of the this compound gene family is closely linked to the emergence of its substrate, hyaluronan, and its structural relative, chondroitin sulfate.

Evolutionary Relationship with Chondroitinases

It is hypothesized that hyaluronan evolved relatively late as a way to evade immune recognition, with the more ancient chondroitin being a possible precursor. nih.govnih.gov The structural difference between the two is minimal, involving the epimerization of a hydroxyl group. nih.gov Evidence suggests that an ancient chondroitinase enzyme was likely "commandeered" to catalyze the cleavage of the newly evolved hyaluronan. nih.govnih.gov

This is supported by the fact that the genome of Caenorhabditis elegans contains a single this compound-like sequence that functions as a chondroitinase. nih.govnih.gov Furthermore, one of the human this compound-like genes, HYAL4, codes for an enzyme with exclusively chondroitinase activity. glycoforum.gr.jpnih.gov This suggests that HYAL4 may be the most closely related to the ancestral gene. researchgate.net The evolution from a single chondroitinase in C. elegans to the six this compound-like genes in humans can be traced through key evolutionary points, with duplications occurring to accommodate the catabolism of the newly emerged hyaluronan. nih.govresearchgate.net Many vertebrate hyaluronidases, such as HYAL1 and PH-20, still retain the ability to cleave chondroitin sulfate, which may be a reflection of their evolutionary origin. glycoforum.gr.jpmdpi.com

Gene Duplication and Pseudogenization Events

The evolution of the this compound gene family in mammals is a clear example of expansion through gene duplication events. In the human genome, there are six this compound-like genes organized into two distinct clusters. nih.gov This genomic arrangement points to a multi-step evolutionary history, likely beginning with two ancient gene duplication events that formed a primordial three-gene cluster. nih.govoup.com This was followed by a more recent en masse block duplication, which resulted in the current pattern of two triplets of genes located on different chromosomes. nih.govnih.govglycoforum.gr.jp These duplication events are believed to have occurred before the emergence of modern mammals, as the divergence between the paralogous genes within humans is greater than the divergence between orthologous genes in humans and mice. nih.govglycoforum.gr.jp

The two gene clusters in humans are located on chromosome 3p21.3, which contains HYAL1, HYAL2, and HYAL3, and on chromosome 7q31.3, which houses HYAL4, SPAM1 (also known as PH-20), and an expressed pseudogene, HYALP1 (also known as HYAL6P). nih.govmdpi.comresearchgate.net

Table 1: Human this compound Gene Clusters

Gene Chromosomal Location Status
HYAL1 3p21.3 Functional
HYAL2 3p21.3 Functional
HYAL3 3p21.3 Functional
HYAL4 7q31.3 Functional
SPAM1 (PH-20) 7q31.3 Functional

The presence of HYALP1 as a pseudogene in the human genome is a significant indicator of ongoing evolutionary processes. glycoforum.gr.jp A pseudogene is a nonfunctional sequence of genomic DNA that is homologous to a functional gene. In the case of human HYALP1, it is transcribed into RNA but is not translated into a protein due to mutations. nih.govglycoforum.gr.jpfrontiersin.org Interestingly, the orthologous gene in mice is functional and may encode an active enzyme, suggesting that the pseudogenization event occurred in the primate lineage after the split from rodents. nih.govresearchgate.netfrontiersin.org

Further evidence of lineage-specific evolution comes from the identification of additional this compound genes in other mammals. For instance, rodents possess a seventh this compound gene, Hyal5, which is located in the chromosome 7-equivalent cluster and is not found in primates. mdpi.comfrontiersin.org This suggests a more recent gene duplication event occurred specifically within the rodent lineage. frontiersin.org The evolution of this multigene family is therefore characterized by a series of duplications, creating new gene copies that can either be retained, acquire new functions, or become non-functional through pseudogenization.

Adaptive Evolution and Environmental Pressures (e.g., subterranean lifestyle)

The evolution of this compound genes has been shaped by specific environmental pressures, with a notable example being the adaptation of various mammal species to a subterranean lifestyle. nih.gov Several unrelated subterranean species, including the naked mole-rat and the blind mole-rat, have convergently evolved to accumulate high levels of high-molecular-mass hyaluronic acid (HMM-HA) in their tissues. nih.govresearchgate.netroyalsocietypublishing.org This biochemical trait is believed to confer adaptive advantages for living underground, such as increasing skin elasticity for navigating narrow tunnels and protecting against oxidative stress in hypoxic environments. researchgate.netresearchgate.net

This accumulation of HMM-HA is achieved through a combination of regulatory and genetic changes affecting both hyaluronan synthases and hyaluronidases. nih.gov Research indicates that these species exhibit differential expression of this compound genes. For example, blind mole-rat cells show significantly lower expression of HYAL2 mRNA compared to mouse cells, which contributes to the reduced degradation and subsequent accumulation of HMM-HA. nih.gov

Beyond changes in gene expression, the coding sequences of this compound genes themselves show evidence of adaptive evolution. Comparative genomic studies have identified unique, positively selected, or convergent mutations in the this compound genes of subterranean animals. nih.govresearchgate.net These mutations likely alter enzyme function or stability, contributing to the HMM-HA phenotype.

Gene loss through pseudogenization has also been identified as an adaptive mechanism in this context. In the blind mole-rat, the HYAL3 gene has become a pseudogene due to frameshift mutations and premature stop codons. nih.gov This loss of function is not an isolated event; other subterranean species closely related to the blind mole-rat, such as the plateau zokor and the hoary bamboo rat, have also independently lost a functional HYAL3 gene. nih.gov This convergent gene loss across different subterranean lineages strongly suggests that the absence of HYAL3 function is adaptive for a subterranean existence. nih.govresearchgate.net

Table 2: Examples of this compound Gene Adaptations in Subterranean Mammals

Species Adaptation Type Gene(s) Affected Consequence
Blind Mole-Rat (Spalax galili) Altered Expression HYAL2 Lower expression contributes to HMM-HA accumulation. nih.gov
Blind Mole-Rat (Spalax galili) Pseudogenization HYAL3 Loss of gene function. nih.govresearchgate.net
Plateau Zokor (Myospalax baileyi) Pseudogenization HYAL3 Convergent loss of gene function. nih.gov
Hoary Bamboo Rat (Rhizomys pruinosus) Pseudogenization HYAL3 Convergent loss of gene function. nih.gov

These findings demonstrate that the evolution of the this compound gene family is not a random process but is actively shaped by natural selection in response to specific ecological challenges. The convergent evolution of mechanisms to accumulate HMM-HA through the modification of this compound activity and expression provides a compelling case of adaptation at the molecular level. nih.govresearchgate.net

Molecular Mechanisms of Hyaluronidase Action

Substrate Binding and Recognition Determinants

Specificity Towards Chondroitin (B13769445) and Dermatan Sulfates

Hyaluronidases, while named for their primary substrate, hyaluronan (HA), exhibit a broader specificity that extends to other glycosaminoglycans (GAGs), particularly chondroitin sulfate (B86663) (CS) and, to a lesser extent, dermatan sulfate (DS). glycoforum.gr.jpd-nb.info This cross-reactivity is rooted in the structural similarities between these GAGs. Both HA and CS are composed of repeating disaccharide units, with the primary difference being the hexosamine component: N-acetylglucosamine in HA and N-acetylgalactosamine in CS. glycoforum.gr.jp

Mammalian-type hyaluronidases, such as testicular hyaluronidase (B3051955), can degrade chondroitin sulfates, specifically chondroitin-4-sulfate (C4-S) and chondroitin-6-sulfate (C6-S). glycoforum.gr.jpd-nb.info Studies have shown that some hyaluronidases, like HYAL1 and the sperm-specific PH-20, can hydrolyze CS-A (primarily composed of C4-S) with an efficiency comparable to or even greater than that for HA under certain pH conditions. mdpi.comfrontiersin.orgmdpi.com For instance, at pH 4.5, sperm-specific enzyme PH-20 shows higher activity towards chondroitin than towards HA or CS-A. frontiersin.org However, the degradation of CS-C (rich in C6-S) by these enzymes is significantly slower, suggesting that the 6-O-sulfation of the N-acetylgalactosamine residue has an inhibitory effect. mdpi.com

A notable exception within the this compound family is HYAL4, which is a chondroitin sulfate-specific endoglycosidase with no activity towards hyaluronan. mdpi.comresearchgate.netfrontiersin.org This enzyme preferentially cleaves CS chains, particularly those containing highly sulfated disaccharide D units [GlcUA(2-O-sulfate)-GalNAc(6-O-sulfate)]. mdpi.comfrontiersin.orgoup.com In contrast, dermatan sulfate, an isomer of CS containing L-iduronic acid (IdoA), is generally a poor substrate for most hyaluronidases. d-nb.infooup.com The galactosaminidic linkages within sequences containing IdoA are not cleaved by enzymes like HYAL1 and SPAM1. oup.com

Bacterial hyaluronidases also demonstrate a limited ability to degrade CS and DS, though their primary substrate remains HA. glycoforum.gr.jpnih.gov

The table below summarizes the substrate specificity of various hyaluronidases towards chondroitin and dermatan sulfates.

Enzyme/TypeSubstrate(s)Notes
Mammalian-type Hyaluronidases Chondroitin Sulfate A (CS-A), Chondroitin Sulfate C (CS-C)Activity towards CS-A can be comparable to HA. frontiersin.orgmdpi.com Activity towards CS-C is generally lower. mdpi.com
HYAL1CS-A, CS-CPrefers CS-A over HA at pH 4.5. frontiersin.org
PH-20 (SPAM1)Chondroitin, CS-A, CS-CShows higher activity against Chondroitin than HA and CS-A at pH 4.5. frontiersin.org
HYAL4Chondroitin Sulfate (CS)A CS-specific endoglycosidase with no activity towards HA. mdpi.comresearchgate.net Prefers highly sulfated CS-D. frontiersin.orgoup.com
Bacterial Hyaluronidases Chondroitin Sulfate (CS), Dermatan Sulfate (DS)Degrade CS and DS to various extents, but with lower efficiency than HA. glycoforum.gr.jp

Minimal Substrate Oligosaccharide Requirements (e.g., HA6NA)

The catalytic activity of hyaluronidases is dependent on the size of the hyaluronan oligosaccharide substrate. For mammalian-type hyaluronidases, a minimum chain length is required for effective enzymatic cleavage. It is generally accepted that the hyaluronan hexasaccharide (HA6) is the smallest substrate for bovine testicular this compound (BTH). researchgate.netoup.comnih.gov However, even this hexasaccharide is a poor substrate and is cleaved at a very low rate. nih.gov

More recent studies on recombinant human hyaluronidases have provided further insight. For both human PH-20 and Hyal-1, the minimal substrate required for degradation is the hyaluronan octasaccharide (HA8). researchgate.netoup.com These enzymes are unable to degrade the HA hexasaccharide, which suggests a lower affinity or catalytic activity towards these smaller fragments. oup.com

Research on recombinant human PH20 (hPH20) has further specified the minimal substrate as a hexasaccharide with a native, non-altered structure at the reducing end, designated as HA6NA. nih.gov This study demonstrated that hPH20 could not degrade a tetrasaccharide (HA4NA) and that HA6NA was the smallest substrate recognized and digested by the enzyme. nih.gov The degradation by hPH20 proceeds sequentially from the reducing end of the oligosaccharide chain. nih.gov

The table below outlines the minimal substrate requirements for different hyaluronidases.

EnzymeMinimal SubstrateReference(s)
Bovine Testicular this compound (BTH)Hyaluronan Hexasaccharide (HA6) researchgate.netoup.comnih.gov
Human PH-20Hyaluronan Octasaccharide (HA8) researchgate.netoup.com
Human Hyal-1Hyaluronan Octasaccharide (HA8) researchgate.netoup.com
Recombinant Human PH20 (hPH20)Hyaluronan Hexasaccharide (HA6NA) nih.gov

Enzymatic Reaction Products and Oligosaccharide Generation

The end products of this compound action vary depending on the source and type of the enzyme. These differences are primarily due to their distinct catalytic mechanisms.

Tetrasaccharide and Hexasaccharide Formation

Mammalian-type hyaluronidases (EC 3.2.1.35) are endo-β-N-acetylhexosaminidases that function through hydrolysis, cleaving the β-1,4-glycosidic bonds within the hyaluronan chain. nih.govcreative-enzymes.com The primary and major end products of this degradation process are even-numbered oligosaccharides, predominantly tetrasaccharides and hexasaccharides. glycoforum.gr.jpnih.govsci-hub.se When hyaluronan octasaccharide is used as a substrate for bovine testicular this compound, increasing amounts of tetrasaccharide and hexasaccharide are produced over time. researchgate.netnih.gov Human Hyal-1 is also known to cleave hyaluronan substrates of all sizes down to tetrasaccharides. acs.org

Hyaluronidases from other sources, such as those from leeches and other parasites (EC 3.2.1.36), are endo-β-glucuronidases that also generate tetrasaccharide and hexasaccharide end-products. glycoforum.gr.jp Similarly, exhaustive treatment of hyaluronic acid with hyaluronate lyase from Streptomyces hyalurolyticus yields tetrasaccharide and hexasaccharide products. capes.gov.br

Disaccharide Production and Unsaturated Disaccharides

While the main products of mammalian this compound activity are tetramers and hexamers, trace amounts of disaccharides can also be generated. researchgate.net Mass spectrometry analysis has revealed the presence of disaccharide intermediates in reaction mixtures, although the majority of these are rapidly utilized in transglycosylation reactions rather than being released as free disaccharides. researchgate.netsci-hub.se

In stark contrast, bacterial hyaluronidases, which are classified as hyaluronate lyases (EC 4.2.2.1), operate via a β-elimination reaction. nih.govnih.govcreative-enzymes.com This mechanism introduces an unsaturated double bond between C4 and C5 of the uronic acid residue at the non-reducing end of the newly formed fragment. nih.govglycoforum.gr.jp The predominant products of this enzymatic action are unsaturated disaccharides. nih.govnih.govthieme-connect.complos.org These unsaturated disaccharides serve as a carbon and energy source for the bacteria. nih.gov

The table below contrasts the reaction products of different this compound types.

This compound TypeCatalytic MechanismPrimary Reaction Products
Mammalian (e.g., Testicular, Hyal-1)Hydrolysis (Endo-β-N-acetylhexosaminidase)Saturated Tetrasaccharides and Hexasaccharides glycoforum.gr.jpnih.govsci-hub.se
Leech/HookwormHydrolysis (Endo-β-D-glucuronidase)Saturated Tetrasaccharides and Hexasaccharides glycoforum.gr.jp
Bacterialβ-Elimination (Lyase)Unsaturated Disaccharides nih.govnih.govthieme-connect.com

Transglycosidase Activities of Hyaluronidases

In addition to their hydrolytic function, mammalian-type hyaluronidases, such as testicular this compound, also exhibit significant transglycosidase activity. glycoforum.gr.jpsci-hub.secentrallink.jpresearchgate.net This process involves the transfer of a glycosyl group from one oligosaccharide (the donor) to another (the acceptor), resulting in the formation of larger oligosaccharides. sci-hub.senih.gov

The mechanism of transglycosylation by testicular this compound involves the liberation of a disaccharide unit, specifically GlcAβ1-3GlcNAc, from the non-reducing end of a donor hyaluronan oligosaccharide. sci-hub.se This disaccharide is then immediately transferred to the non-reducing terminal glucuronic acid residue of an acceptor oligosaccharide via a β1-4 linkage. sci-hub.se This process can lead to the elongation of hyaluronan chains; for example, a hexasaccharide substrate can be elongated to a docosaccharide under optimal conditions. sav.sk

This transglycosylation activity is a key characteristic of mammalian hyaluronidases and is intertwined with their hydrolytic action. sci-hub.se The balance between hydrolysis and transglycosylation can be influenced by factors such as pH. For bovine testicular this compound, hydrolysis is favored at acidic pH values (e.g., pH 4.0), while transglycosylation is more prevalent at neutral pH. researchgate.net

The transglycosidase activity of hyaluronidases has been shown to have the potential to create hybrid glycosaminoglycan chains in vitro by cross-linking hyaluronan with chondroitin sulfate. glycoforum.gr.jp However, whether these hybrid molecules are generated in vivo and their potential biological significance remains an area for further investigation. glycoforum.gr.jp

Structural Biology and Post Translational Modification of Hyaluronidase

Primary and Secondary Structural Elements

The primary structure of human Hyal-1 consists of 435 amino acid residues. acs.org Sequence analysis reveals significant homology with other mammalian hyaluronidases and bee venom hyaluronidase (B3051955). acs.orgnih.gov The N-terminal 325 amino acids of human Hyal-1 share a 31% sequence identity with bee venom this compound. acs.org

The secondary structure of this compound is characterized by a complex arrangement of alpha-helices and beta-sheets. The catalytic domain predominantly adopts a distorted (β/α)8 barrel fold, also known as a TIM barrel, which is a common structural motif in glycoside hydrolases. acs.orgnih.govacs.orgnih.gov This barrel structure consists of eight parallel β-strands forming a central barrel, surrounded by eight α-helices on the outer surface. In addition to the core (β/α)8 barrel, several secondary structure elements are inserted into the loops connecting the β-strands and α-helices. These include an additional α-helix (α4'), two 310 helices (η4' and η8'), and a β-hairpin (β3'-3''). acs.org

Tertiary and Quaternary Structural Conformations

The tertiary structure of human this compound-1 reveals a molecule composed of two distinct and closely associated domains: a catalytic domain and a novel, epidermal growth factor (EGF)-like domain. acs.orgacs.orgnih.gov The catalytic domain, which houses the active site, adopts the distorted (β/α)8 barrel conformation. The C-terminal EGF-like domain is characterized by a pattern of cysteine residues that is typical for domains involved in protein-protein interactions and regulatory functions. acs.orgrcsb.org This EGF-like domain is located over 30 Å away from the active site, suggesting it is not directly involved in substrate recognition. acs.org

Currently, there is no evidence to suggest that hyaluronidases form stable quaternary structures or oligomeric complexes to perform their primary enzymatic function. They are generally considered to function as monomers. The crystal structure of human Hyal-1, for instance, was determined for the monomeric form of the enzyme. rcsb.org

Structural Domains of Human this compound-1
DomainPrimary Structural FeatureKey Secondary StructuresPutative Function
Catalytic DomainN-terminal region (approx. residues 1-325)Distorted (β/α)8 barrel, additional α-helices, 310 helices, and a β-hairpinEnzymatic hydrolysis of hyaluronan
EGF-like DomainC-terminal regionCysteine-rich, two-stranded antiparallel β-sheet, and α-helixProtein-protein interactions, potential regulatory roles

Identification and Role of Catalytic Site Residues

The catalytic activity of hyaluronidases relies on a substrate-assisted mechanism involving key acidic amino acid residues within the active site. nih.govresearchgate.netcore.ac.uk In human Hyal-1, site-directed mutagenesis studies have identified Aspartic Acid (Asp129) and Glutamic Acid (Glu131) as critical for catalysis. core.ac.ukelsevierpure.com These residues are highly conserved across the this compound family. nih.gov

Glu131 is proposed to act as the proton donor, facilitating the cleavage of the β1-4 glycosidic bond in the hyaluronan polymer. core.ac.ukelsevierpure.com Asp129, in concert with Tyr247, is thought to be essential for stabilizing the oxocarbonium ion-like transition state of the substrate's N-acetyl-D-glucosamine residue, which acts as the nucleophile in this substrate-assisted mechanism. researchgate.netcore.ac.ukelsevierpure.com The mutation of Glu131 to glutamine (E131Q) or Tyr247 to phenylalanine (Y247F) completely abolishes enzymatic activity. elsevierpure.com A conservative mutation of Asp129 significantly impairs catalysis. elsevierpure.com While some early literature suggested the involvement of histidine, more recent and detailed structural and mutagenesis studies point to the critical roles of aspartic acid and glutamic acid.

Key Catalytic Residues in Human this compound-1
ResidueLocationProposed Role in CatalysisEffect of Mutation
Aspartic Acid (Asp129)Active Site CleftStabilization of the catalytic nucleophileSignificantly impaired catalysis
Glutamic Acid (Glu131)Active Site CleftProton donor for the hydroxyl leaving groupElimination of enzymatic activity
Tyrosine (Tyr247)Active Site CleftStabilization of the catalytic nucleophileElimination of enzymatic activity

Post-Translational Modifications and Functional Implications

Post-translational modifications play a crucial role in the proper folding, stability, secretion, and enzymatic activity of hyaluronidases. The key modifications identified in hyaluronidases include N-glycosylation, C-mannosylation, and the formation of disulfide bonds.

Human Hyal-1 has three predicted N-glycosylation sites at asparagine residues Asn99, Asn216, and Asn350. acs.orgnih.gov Mass spectrometry has confirmed that all three of these sites are indeed N-glycosylated. nih.gov N-glycosylation is critical for the proper function of Hyal-1. nih.gov Site-directed mutagenesis studies have shown that the absence of N-glycans at any of these sites leads to decreased secretion and attenuated enzymatic activity. nih.gov The removal of N-linked glycans from sperm surface this compound PH-20 also results in a complete loss of its this compound activity. researchgate.net This suggests that the attached oligosaccharides are vital for the correct conformation and stability of the enzyme. nih.govproteopedia.org Deglycosylation of sheep testicular this compound isoforms led to a significant reduction in their hyaluronic acid-degrading activity. nih.gov

C-mannosylation is a rare type of glycosylation where a mannose sugar is attached to the indole (B1671886) C2 carbon of a tryptophan residue. Human Hyal-1 has two predicted C-mannosylation sites at Trp130 and Trp321. nih.govspandidos-publications.com Mass spectrometry studies have demonstrated that intracellular Hyal-1 is C-mannosylated at Trp130. nih.govspandidos-publications.com Interestingly, the secreted, enzymatically active form of Hyal-1 was found to be not C-mannosylated. nih.govspandidos-publications.com Computer simulations suggest that C-mannosylation at Trp130, which is adjacent to the catalytic Glu131, alters the conformation of the active site. nih.govspandidos-publications.comresearchgate.net This conformational change may negatively regulate both the secretion and the enzymatic activity of the enzyme. nih.govspandidos-publications.com This finding suggests a potential regulatory mechanism where C-mannosylation retains the enzyme in an inactive state within the cell.

Human Hyal-1 contains ten cysteine residues, which form five disulfide bonds. acs.org These covalent linkages are crucial for stabilizing the tertiary structure of the protein and ensuring its proper folding. researchgate.netmetwarebio.com Two of these disulfide bonds are located within the catalytic domain, while the remaining three are found in the EGF-like domain. acs.org The correct pairing of cysteine residues is essential, as mis-pairing can lead to misfolding, aggregation, and the production of inactive protein. researchgate.net The disulfide bonds in the EGF-like domain are particularly important for maintaining its structural integrity, which may be crucial for its potential regulatory functions, even if the catalytic domain becomes unfolded. acs.org The reduction of disulfide bonds in sperm surface PH-20 with reducing agents resulted in the loss of enzyme activity, further highlighting the importance of these bonds for maintaining the functional conformation of hyaluronidases. researchgate.net

Phosphorylation and Acetylation as Predicted Regulatory Mechanisms

Post-translational modifications (PTMs) are crucial biological processes that alter the properties of proteins, thereby regulating their activity, localization, and interaction with other molecules. Among the most widespread and studied PTMs are phosphorylation and acetylation, which function as molecular switches in a vast array of cellular pathways. khanacademy.orgnih.gov While other modifications of this compound, such as N-glycosylation, are well-documented and known to be critical for proper folding and activity, the roles of phosphorylation and acetylation in directly regulating this enzyme family are less characterized and remain largely in the predictive stage. nih.govcore.ac.uk

Phosphorylation is a reversible process mediated by enzymes called kinases, which add a phosphate group to specific amino acid residues—primarily serine (Ser), threonine (Thr), or tyrosine (Tyr). nih.gov This addition introduces a bulky, negatively charged group, which can induce significant conformational changes in a protein, leading to activation or inhibition of its enzymatic activity. khanacademy.org The process is reversed by phosphatases. Acetylation involves the addition of an acetyl group to a lysine residue, a reaction catalyzed by acetyltransferases. This modification neutralizes the positive charge of the lysine side chain, which can alter protein conformation, stability, and protein-protein interactions. scienceopen.com The scope of regulation by acetylation is now considered comparable to that of phosphorylation, with thousands of acetylated proteins identified, including many metabolic enzymes. scienceopen.com

While extensive experimental data on the specific phosphorylation or acetylation of hyaluronidases is limited, bioinformatic tools allow for the prediction of potential modification sites based on protein sequence motifs. nih.govdntb.gov.ua These computational methods scan the primary amino acid sequence for patterns that are recognized by specific kinases or acetyltransferases. nih.govnih.gov For instance, analysis of the amino acid sequence of honeybee venom this compound has identified several potential phosphorylation sites for a variety of kinases. researchgate.net

The table below details the predicted phosphorylation sites for honeybee (Apis mellifera) this compound, as identified through sequence analysis.

Predicted Phosphorylation Site TypeKinase FamilyPotential Function
Casein kinase II phosphorylation siteSerine/Threonine KinaseRegulation of protein stability and activity
Tyrosine kinase phosphorylation siteTyrosine KinaseInvolvement in signaling cascades
Protein kinase C phosphorylation siteSerine/Threonine KinaseModulation of enzyme function in response to secondary messengers
cAMP- and cGMP-dependent protein kinase phosphorylation siteSerine/Threonine KinaseControl of enzyme activity in response to cyclic nucleotide levels

These predictions suggest that this compound activity could, in principle, be modulated by cellular signaling pathways. researchgate.net However, these predictions require experimental validation to confirm that these sites are indeed phosphorylated in vivo and to understand the functional consequences of such modifications on the enzyme's catalytic efficiency and biological role.

Protein Dynamics and Conformational Changes During Catalysis

The catalytic function of this compound is intrinsically linked to its dynamic structure and the conformational changes it undergoes upon substrate binding and processing. mpg.de The enzyme's ability to efficiently cleave the β(1→4) glycosidic bonds of hyaluronic acid (HA) is not a static process but rather a highly dynamic one, involving precise movements within the enzyme's active site. patsnap.comacs.org

The catalytic domain of human hyaluronidases, such as Hyal1, typically adopts a distorted (β/α)8 barrel structure, also known as a TIM barrel, which is characteristic of many glycoside hydrolases. acs.org A prominent feature of this domain is a deep cleft that serves as the substrate-binding and active site. This cleft is large enough to accommodate a hexasaccharide unit of HA, and its surface is lined with conserved amino acid residues essential for binding and catalysis. acs.org

The catalytic process deviates from the simple "lock-and-key" model. Instead, this compound catalysis is better described by the induced-fit model . jackwestin.com According to this model, the initial binding of the flexible HA polymer to the enzyme's cleft is followed by significant conformational changes in the enzyme itself. jackwestin.com These structural adjustments optimize the alignment of the substrate within the active site, creating the ideal environment for the chemical reaction to occur. Molecular dynamics (MD) simulations have become a powerful tool for studying these dynamic processes at an atomic level, providing insights into the flexibility of both the enzyme and its substrate. mpg.denih.govmdpi.com

The catalytic mechanism for human hyaluronidases is a substrate-assisted double-displacement reaction. nih.govsemanticscholar.orgunl.edu This intricate process involves several key residues and dynamic steps:

Substrate Binding : The negatively charged HA polymer is guided into the positively charged active site cleft.

Conformational Change : Upon binding, flexible loops forming the rim of the active site cleft undergo conformational changes to secure the substrate. This movement positions the scissile glycosidic bond precisely relative to the catalytic residues. nih.govcore.ac.uk

Catalysis : The reaction is facilitated by key acidic residues. In human Hyal1, Glutamate-131 (Glu131) is predicted to act as the proton donor, while Aspartate-129 (Asp129) is crucial for orienting the substrate and stabilizing the transition state. nih.govsemanticscholar.orgunl.edu Other residues, such as Tyrosine-202 (Tyr202) and Tyrosine-247 (Tyr247), also play critical roles in coordinating the substrate's N-acetyl-D-glucosamine (GlcNAc) moiety, which participates directly in the cleavage mechanism. nih.govsemanticscholar.org The acetamido group of the substrate itself acts as the nucleophile, attacking the anomeric carbon and leading to the cleavage of the glycosidic bond. nih.gov

Product Release : After cleavage, the resulting smaller HA fragments are released, and the enzyme returns to its initial conformation, ready to bind another substrate molecule.

The table below summarizes the functions of key active site residues in human this compound-1 (Hyal1) during the dynamic catalytic cycle.

Residue (in Human Hyal1)Role in CatalysisEffect of Mutation
Aspartate-129 (Asp129)Substrate binding and stabilization of the catalytic nucleophile. semanticscholar.orgunl.eduSignificantly impairs catalysis by increasing Km and reducing Vmax. core.ac.ukunl.edu
Glutamate-131 (Glu131)Acts as the critical proton donor to the glycosidic oxygen. semanticscholar.orgunl.eduEliminates enzymatic activity. semanticscholar.orgunl.edu
Tyrosine-202 (Tyr202)Substrate binding determinant; positions the acetamido group. nih.govcore.ac.ukSignificantly increases Km, indicating a primary role in substrate binding. core.ac.ukunl.edu
Tyrosine-247 (Tyr247)Required for stabilization of the catalytic nucleophile. semanticscholar.orgEliminates enzymatic activity. semanticscholar.org

This dynamic interplay of substrate binding, induced conformational changes, and precise chemical action by key residues underscores the efficiency of this compound as a catalyst for hyaluronic acid degradation.

Enzymatic Kinetics and Activity Modulation of Hyaluronidase

Methodologies for Kinetic Parameter Determination

The accurate determination of hyaluronidase (B3051955) kinetic parameters, such as Michaelis-Menten constants () and maximum velocity (), relies on precise and sensitive assay methods. Various approaches have been developed, each offering distinct advantages and insights into the enzyme's catalytic behavior.

Spectrophotometric Assays (e.g., Morgan-Elson, Neocuproine)

Spectrophotometric assays are among the classical methods for measuring this compound activity. The Morgan-Elson assay is a colorimetric method that quantifies the release of N-acetylglucosamine (GlcNAc) from hyaluronic acid. However, this assay has been noted for its low sensitivity and susceptibility to interference from various compounds, including buffer components and other molecules, which can precipitate or absorb light, thus limiting its utility for precise kinetic investigations nih.govnih.gov.

In contrast, the neocuproine (B1678164) assay offers improved reliability for kinetic studies. This method also measures the release of reducing sugar ends from hyaluronic acid, but it utilizes neocuproine (a chelating agent) to form a colored complex with the liberated reducing sugars, which can be quantified spectrophotometrically. Studies using the neocuproine assay have yielded specific kinetic parameters for this compound. For instance, one study reported a of 0.46 mg/ml and a of 126 nmol l⁻¹ s⁻¹ for testicular this compound nih.govnih.gov.

Viscosimetric Approaches and Mark-Houwink Constants

Viscosimetric methods assess this compound activity by monitoring the decrease in the viscosity of a hyaluronic acid solution as it is degraded. Hyaluronic acid, being a high molecular weight polymer, significantly contributes to the solution's viscosity. Enzymatic cleavage breaks down the long HA chains into smaller fragments, leading to a measurable reduction in viscosity researchgate.netnih.govportlandpress.com.

To accurately quantify enzyme activity in absolute units (e.g., katal), viscosimetric approaches often require knowledge of Mark-Houwink constants . These constants relate the intrinsic viscosity of a polymer solution to its molecular weight and are determined by combining viscosimetric measurements with gel-permeation chromatography (GPC) analysis researchgate.netnih.govportlandpress.comportlandpress.com. By employing these parameters, researchers can establish relationships between enzyme activity and viscosity changes, allowing for the determination of kinetic parameters and the conversion of enzyme activity from international units (IU) to katal units (e.g., 250 IU corresponds to 1 nkat) researchgate.netnih.govportlandpress.com. The can also be determined using a kinetic dilution method within this framework researchgate.netnih.govportlandpress.com.

Fluorescent Hyaluronan Substrate Assays

Fluorescent assays offer enhanced sensitivity and can be adapted for both continuous and non-continuous measurements of this compound activity. A notable development in this area is the creation of fluorescently labeled hyaluronan substrates, such as FRET-HA (Fluorescence Resonance Energy Transfer - Hyaluronan) nih.govnih.gov. In this approach, HA is dual-labeled with a donor fluorophore (e.g., fluorescein (B123965) amine) and an acceptor fluorophore (e.g., rhodamine B amine). When intact, the proximity of the fluorophores leads to fluorescence quenching of the donor and/or enhancement of the acceptor due to FRET. Upon enzymatic cleavage of HA by this compound, the disruption of FRET results in a measurable change in fluorescence intensity. This method has proven reliable for quantitatively assessing this compound activity and determining kinetic parameters, with values obtained using FRET-HA showing excellent agreement with those derived from native HA nih.govnih.gov.

Other fluorescent approaches include ratiometric biosensors that utilize aggregation-induced emission (AIE) and aggregation-induced quenching (ACQ) principles, or assays based on the self-assembly of fluorescent molecules with HA acs.orgrsc.org. While some methods combining fluorescent HA with gel filtration on HPLC are sensitive, their utility for detailed kinetic analysis has been questioned mrs-j.org.

Chromatographic and Gel-Permeation Analysis

Chromatographic techniques, particularly gel-permeation chromatography (GPC) , play a dual role in this compound kinetic studies. GPC is instrumental in characterizing the molecular weight distribution of hyaluronic acid and is used to determine the Mark-Houwink constants required for viscosimetric assays researchgate.netportlandpress.comportlandpress.comnih.gov. Furthermore, GPC can be directly employed as a kinetic assay to monitor the degradation of HA by this compound. By analyzing the changes in molecular weight distribution over time, kinetic parameters can be estimated using Michaelis-Menten theory and direct linear plot methods nih.gov. This approach can also demonstrate the random nature of HA degradation by this compound at the initial stages of the reaction nih.gov.

More advanced hyphenated chromatographic techniques, such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) coupled with Capillary Zone Electrophoresis-Electrospray Ionization Time-of-Flight Mass Spectrometry (CZE-ESI-TOF-MS), provide sophisticated means to characterize hyaluronidases. These methods allow for the determination of product spectra, minimal substrates, and precise kinetic parameters like and uni-regensburg.de. For example, one study reported values of 923 ± 106 µM and of 3.68 ± 0.20 nmol/min using such techniques uni-regensburg.de.

MRI Contrast Agent-Based Kinetic Analysis

Magnetic Resonance Imaging (MRI) contrast agents have been engineered as substrate analogs for this compound, enabling in vivo and in vitro kinetic analysis. A novel contrast material, HA-GdDTPA-beads , was designed such that its relaxivity (a measure of its contrast-enhancing ability) changes upon enzymatic degradation by this compound nih.govnih.govamanote.com. This degradation alters the accessibility of Gadolinium (Gd) to water molecules.

Kinetic analysis using these agents typically involves monitoring the time-dependent changes in MRI relaxation rates (e.g., R₂). Studies have shown that the degradation of HA-GdDTPA-beads by this compound follows first-order kinetics nih.govnih.gov. The temperature dependence of this compound activity has also been investigated using this method, revealing a bell-shaped temperature profile with peak activity observed around 25 °C within a range of 7-36 °C nih.govnih.gov. This approach offers a non-invasive means for quantitative dynamic analysis of this compound activity.

Steady-State Kinetics and Michaelis-Menten Parameters (, )

The Michaelis-Menten model is fundamental to understanding enzyme kinetics, describing the relationship between reaction rate and substrate concentration. The key parameters, (Michaelis constant) and (maximum velocity), provide insights into an enzyme's affinity for its substrate and its catalytic capacity, respectively.

The determination of these parameters for this compound is complicated by the polymeric nature of its substrate, hyaluronic acid, and the potential for transglycosylation reactions alongside hydrolysis oup.comoup.comresearchgate.net. Nevertheless, various studies have reported these values using the methodologies described above:

Spectrophotometric (Neocuproine Assay): = 0.46 mg/ml, = 126 nmol l⁻¹ s⁻¹ nih.govnih.gov.

Fluorescent (FRET-HA Assay): Reported values for bovine testes this compound are in excellent agreement with literature values obtained using native HA, indicating the reliability of the fluorescent substrate nih.govnih.gov.

Chromatographic (HPLC): For bovine testicular this compound, values for hyaluronic acid oligomers decreased from 2.06 to 1.09 mM as substrate size increased, while remained relatively constant. The for native hyaluronic acid was also determined nih.gov.

Chromatographic (HPAEC-PAD/CZE-ESI-TOF-MS): = 923 ± 106 µM, = 3.68 ± 0.20 nmol/min uni-regensburg.de.

The validity of Michaelis-Menten kinetics relies on assumptions, such as the steady-state assumption, which posits that the concentration of the enzyme-substrate complex remains constant after an initial transient phase. Accurate estimation of and requires careful experimental design and appropriate data analysis, considering factors like substrate concentration relative to enzyme concentration and the total reaction time ox.ac.ukbiorxiv.orgnih.gov.

Endogenous and Exogenous Modulators of this compound Activity

Endogenous Inhibitor Levels in Biological States

The enzymatic activity of this compound is not solely determined by its expression levels but is also significantly modulated by the presence of endogenous inhibitors. These naturally occurring molecules play a critical role in maintaining the homeostasis of hyaluronic acid (HA) and its associated extracellular matrix (ECM) functions. Changes in the levels of these endogenous inhibitors are observed across various physiological and pathological biological states, influencing this compound activity and, consequently, tissue dynamics and disease progression.

Acute-Phase Responses: A notable instance where endogenous this compound inhibitor levels are altered is during acute-phase responses, such as those occurring in sepsis, burns, and shock nih.gov. In these critical conditions, there is an observed increase in endogenous this compound inhibitor concentrations in the plasma nih.govwikipedia.org. This elevation is believed to be a protective mechanism aimed at preventing circulatory collapse. By inhibiting this compound activity, the turnover rate of hyaluronic acid is reduced, which may help maintain the integrity of the vascular glycocalyx and prevent excessive tissue permeability nih.govwikipedia.org. Specifically in septic shock, studies indicate a decrease in plasma this compound activity that correlates with an increase in endogenous this compound inhibition wikipedia.org.

Cancer and Inflammation: While this compound itself is frequently implicated in the progression of cancer and inflammatory diseases due to its role in ECM degradation, the specific dynamics of endogenous inhibitor levels in these states are complex and still under extensive investigation probiologists.comnih.govmdpi.com. In many cancers, this compound activity is upregulated, contributing to tumor growth, invasion, and metastasis by generating pro-inflammatory and pro-angiogenic HA fragments nih.govmdpi.com. Conversely, this compound inhibitors are being explored as potential therapeutic agents to counteract these effects nih.govgoogle.comaacrjournals.orgresearchgate.net. For example, elevated levels of HYAL1, a specific this compound isoform, have been associated with bladder and prostate cancer progression and serve as a prognostic indicator google.com. Similarly, increased this compound activity has been correlated with metastasis in ovarian cancer aacrjournals.org. In inflammatory conditions, this compound activity contributes to tissue damage and inflammation by degrading HA, and this compound inhibitors are recognized for their anti-inflammatory properties probiologists.comdtu.dktandfonline.com. However, detailed quantitative data on the specific endogenous inhibitor levels in various cancer subtypes or distinct inflammatory conditions remain an active area of research.

Data Table: Endogenous this compound Inhibitor Levels in Biological States

Biological State / ConditionObserved Endogenous Inhibitor LevelImplied Effect on this compound ActivityPrimary Role/ConsequenceKey Supporting Findings
Acute-Phase Responses IncreasedDecreasedPrevents circulatory collapse by reducing hyaluronic acid turnover; maintains glycocalyx integrity. nih.gov
BurnsIncreasedDecreasedProtective mechanism during severe tissue injury. nih.gov
SepticemiaIncreasedDecreasedSupports systemic defense and stability during infection. nih.gov
Septic ShockIncreasedDecreasedCorrelates with reduced plasma this compound activity, suggesting a regulatory role. wikipedia.org
ShockIncreasedDecreasedGeneral physiological response to critical illness to manage tissue integrity. nih.gov

Role of Hyaluronidase in Extracellular Matrix Homeostasis and Remodeling

Hyaluronan Turnover and Degradation Pathways

The continuous synthesis and degradation of hyaluronan (HA), a major glycosaminoglycan in the ECM, is a dynamic process crucial for tissue homeostasis. Hyaluronidases are the primary enzymes responsible for the catabolism of HA. nih.gov In humans, the genome contains six hyaluronidase-like genes, with HYAL1 and HYAL2 being the most significant for HA degradation in somatic tissues. mdpi.com

The degradation process is a multi-step pathway involving different hyaluronidases and cellular compartments. High-molecular-weight HA is first cleaved into smaller fragments by HYAL2, which is anchored to the cell surface. mdpi.com These intermediate-sized fragments are then internalized into the cell and further broken down into smaller oligosaccharides by HYAL1 within lysosomes. mdpi.comnih.gov Other proteins, such as transmembrane protein 2 (TMEM2) and cell migration-inducing and hyaluronan-binding protein (CEMIP), also participate in the degradation of extracellular HA. mdpi.com This tightly regulated turnover is essential for maintaining the structural integrity and function of the ECM.

The balance between HA synthesis and degradation is critical. Disruption of this equilibrium can lead to the accumulation of HA fragments of varying sizes, which can have different biological effects. For instance, high-molecular-weight HA is generally associated with tissue integrity and has anti-inflammatory properties, while low-molecular-weight fragments can be pro-inflammatory. mdpi.comnih.gov

Key Proteins in Hyaluronan Degradation:

ProteinLocationFunctionOptimal pH
HYAL1 LysosomesDegrades HA into small oligosaccharides (tetrasaccharides). mdpi.comAcidic (e.g., 3.5) mdpi.com
HYAL2 Cell Surface & LysosomesCleaves high-molecular-weight HA into intermediate-sized fragments (~20 kDa). mdpi.comAcidic (<4.0) mdpi.com
TMEM2 Plasma MembraneDegrades extracellular high-molecular-weight HA into ~5 kDa fragments. mdpi.comNeutral (6.0-7.0) mdpi.com
CEMIP -Involved in HA binding and depolymerization via endocytosis. mdpi.com-

Interplay with Other Extracellular Matrix Components

By breaking down the hyaluronan backbone, This compound (B3051955) disrupts the structural integrity of the ECM. This enzymatic action can release other ECM molecules that are anchored to hyaluronan, thereby modulating cell-ECM interactions and downstream signaling pathways. nih.gov For example, the degradation of hyaluronan can alter the organization of collagen fibers and the distribution of proteoglycans, leading to changes in the biomechanical properties of the tissue.

Furthermore, the degradation products of hyaluronan, known as matricryptins, are bioactive fragments that can regulate various physiological and pathological processes. nih.gov These fragments can interact with cell surface receptors, influencing cell behavior and communication within the tissue microenvironment.

Influence on Tissue Permeability and Fluid Dynamics

One of the most well-documented effects of this compound is its ability to increase tissue permeability. proteopedia.org By degrading hyaluronan, a key component responsible for the gel-like consistency of the ECM, this compound reduces the viscosity of the interstitial fluid and loosens the ECM structure. nih.govnih.gov This "spreading effect" facilitates the diffusion of substances through the tissue. nih.govdocteur-benhamou.comresearchgate.net

This property has been utilized in medicine to enhance the dispersion and absorption of injected drugs and fluids. mdpi.comnih.gov The increased permeability allows for more rapid and uniform distribution of therapeutic agents to their target sites. researchgate.net

The enzymatic action of this compound also plays a role in regulating interstitial fluid pressure. The dense network of hyaluronan in the ECM can impede the flow of interstitial fluid. By breaking down this barrier, this compound can improve fluid drainage and reduce edema in certain conditions.

Modulation of Extracellular Matrix Viscosity

The viscosity of the extracellular matrix is largely determined by the concentration and molecular weight of hyaluronan. f1000research.com High molecular weight hyaluronan forms a viscous solution that contributes to the lubricating and shock-absorbing properties of tissues. f1000research.com

This compound directly modulates this viscosity by breaking down the long chains of hyaluronan into smaller fragments. f1000research.com This reduction in molecular weight leads to a decrease in the viscosity of the ECM fluid. nih.govf1000research.com This change in viscosity can have significant physiological consequences, affecting processes such as cell migration and the transport of nutrients and signaling molecules through the tissue. nih.govf1000research.com

For example, in connective tissues, the viscosity of the ECM is crucial for the proper gliding of fascial layers. f1000research.com A decrease in viscosity due to this compound activity can facilitate easier movement between these layers. f1000research.com

This compound Activity in Neural Extracellular Matrix and Perineuronal Nets

The extracellular matrix in the central nervous system, known as the neural ECM, plays a crucial role in regulating synaptic plasticity and neuronal function. A specialized, condensed form of the ECM called perineuronal nets (PNNs) surrounds the cell bodies and proximal dendrites of certain neurons, particularly inhibitory interneurons. nih.govnih.govresearchgate.net PNNs are composed of a backbone of hyaluronan, to which chondroitin (B13769445) sulfate (B86663) proteoglycans, link proteins, and tenascins are attached. nih.govnih.govresearchgate.net

This compound can enzymatically degrade the hyaluronan backbone of PNNs. nih.gov This disruption of PNN structure has been shown to have profound effects on neuronal activity and plasticity. nih.gov The removal of PNNs can reopen critical periods of brain development and enhance synaptic plasticity in the adult brain. cuni.cz

Research has shown that the application of this compound to cultured neurons or brain slices leads to the attenuation of the ECM. researchgate.net This enzymatic removal of the ECM can trigger immediate physiological responses in neurons, including membrane depolarization and calcium influx. nih.govfrontiersin.orgnih.gov

Long-Term Synaptic Plasticity and Extracellular Matrix Remodeling

The remodeling of the neural extracellular matrix by this compound has significant implications for long-term synaptic plasticity, the cellular basis of learning and memory. nih.gov By altering the structure of the ECM and PNNs, this compound can modulate the stability of synapses and the ability of neurons to undergo plastic changes. nih.gov

Studies have demonstrated that the enzymatic removal of the ECM with this compound can enhance long-term potentiation (LTP), a form of synaptic plasticity, at certain synapses. nih.govfrontiersin.orgnih.gov This effect is thought to be mediated by an increase in the activation of NMDA receptors, which are critical for the induction of LTP. nih.govfrontiersin.orgnih.gov

The degradation of the ECM by this compound can also influence the number and strength of synapses. nih.gov For instance, some studies have reported a decrease in the number of inhibitory synapses following ECM removal. nih.gov These findings suggest that the integrity of the neural ECM is crucial for maintaining the balance between synaptic excitation and inhibition, and that its remodeling by this compound can shift this balance to favor plasticity.

Advanced Methodologies in Hyaluronidase Research

Recombinant Protein Expression Systems (e.g., Pichia pastoris, HEK293)

The production of recombinant hyaluronidase (B3051955) in various expression systems has been crucial for obtaining sufficient quantities of the enzyme for detailed characterization. Systems like the methylotrophic yeast Pichia pastoris and Human Embryonic Kidney 293 (HEK293) cells are frequently employed.

Pichia pastoris offers several advantages for producing eukaryotic proteins, including the ability to perform post-translational modifications such as disulfide bond formation and glycosylation, which are often vital for the proper folding and activity of the enzyme. nih.gov This system has been successfully used to express functional recombinant human PH20 (rHuPH20), yielding a highly glycosylated protein with a molecular mass ranging from 100-300 kDa. nih.gov Researchers have also utilized P. pastoris to express this compound from other species, such as the wasp Vespa tropica and the fungus Talaromyces stipitatus, demonstrating its versatility. nih.govresearchgate.net To enhance the secretion and yield of recombinant this compound in P. pastoris, strategies such as fusing a signal peptide sequence to the N-terminus of the gene have been explored. google.com

HEK293 cells, being a human cell line, are particularly useful for producing recombinant human hyaluronidases with glycosylation patterns that closely mimic the native enzyme. This is important as glycosylation can significantly impact the enzyme's stability and activity.

Other expression systems have also been explored. For instance, a novel recombinant this compound from Streptococcus zooepidemicus (rHyal-sk) was successfully expressed and purified from Escherichia coli. nih.gov While E. coli systems are generally simpler and more cost-effective, they lack the machinery for eukaryotic post-translational modifications, which can sometimes result in the formation of inactive inclusion bodies. nih.gov

Table 1: Comparison of Recombinant this compound Expression Systems

Expression System Advantages Disadvantages Examples of Expressed Hyaluronidases
Pichia pastoris High expression levels, capable of post-translational modifications (glycosylation, disulfide bonds), scalable fermentation Hyper-glycosylation may differ from native protein Human PH20, Vespa tropica this compound, Talaromyces stipitatus this compound
HEK293 Cells Human-like post-translational modifications, proper protein folding Lower yields compared to yeast, more complex and expensive culture conditions Human this compound-1 (HYAL1)
Escherichia coli Rapid growth, high yields, low cost, simple genetics Lacks machinery for eukaryotic post-translational modifications, potential for inclusion body formation Streptococcus zooepidemicus this compound (rHyal-sk)

Site-Directed Mutagenesis for Structure-Function Elucidation

Studies on human this compound-1 (HYAL1) have utilized this technique to identify critical residues for its enzymatic function. nih.govnih.gov For example, mutagenesis of Glu131 and Tyr247 to Gln and Phe, respectively, resulted in a complete loss of enzymatic activity. nih.govnih.gov Conservative mutations of other active site residues, such as Asp129 and Tyr202, led to significant impairments in catalysis, highlighting their roles in substrate binding and stabilization of the catalytic nucleophile. nih.govnih.gov

Furthermore, site-directed mutagenesis has been instrumental in understanding the importance of post-translational modifications, such as N-glycosylation. By mutating the asparagine residues at potential N-glycosylation sites (Asn99, Asn216, and Asn350) in HYAL1, it was demonstrated that glycosylation is crucial for both the secretion and enzymatic activity of the protein. nih.gov Specifically, the glycosylation at Asn350 was identified as a requisite modification for HYAL1 activity. nih.govnih.gov

In another study, a variant of HYAL1 was created by replacing a 13-amino acid loop with a shorter tetrapeptide sequence. researchgate.net This modification resulted in an enzyme with an extended binding cleft that exhibited activity at a higher pH than the wild-type enzyme, demonstrating that regions distant from the active site can significantly influence substrate binding and catalysis. researchgate.net

Molecular Docking and Computational Simulations

Molecular docking and computational simulations have become indispensable tools for studying the interactions between this compound and its substrates or inhibitors at a molecular level. These in silico methods provide valuable insights into binding affinities, interaction modes, and the structural basis of enzyme inhibition.

Molecular docking studies have been widely used to screen for potential this compound inhibitors from natural and synthetic compound libraries. researchgate.netresearchgate.net For instance, docking simulations have been employed to evaluate the interaction between this compound and various chemical constituents of medicinal plants, such as Eleutherine americana. researchgate.net These studies can predict the binding free energies and identify key amino acid residues in the active site that are involved in hydrogen bonding and other interactions with the inhibitors. researchgate.netmdpi.com For example, residues such as Tyr75, Tyr247, and Glu131 have been identified as critical for the binding of small-molecule inhibitors to human HYAL1. researchgate.netmdpi.com

Computational simulations, such as molecular dynamics, can provide a dynamic view of the enzyme-substrate interactions and the catalytic mechanism. mdpi.com Monte Carlo simulations have been used to model the complex reaction kinetics of bovine testicular this compound, which involves hydrolysis, transglycosylation, and condensation reactions. nih.gov These simulations can help to understand the product distribution at different stages of the reaction. nih.gov Quantum mechanics/molecular mechanics approaches have also been applied to investigate the detailed chemical steps of the degradation mechanism. mdpi.com

Gel Chromatography and Ultrafiltration for Enzyme-Glycan Interaction Studies

Gel chromatography and ultrafiltration are valuable techniques for studying the interactions between this compound and its glycan substrate, hyaluronic acid (HA). These methods allow for the separation and analysis of HA fragments of different molecular weights, providing insights into the enzyme's mode of action and the kinetics of HA degradation.

Gel permeation chromatography (GPC) is commonly used to determine the molecular weight distribution of HA before and after enzymatic digestion. This allows for the characterization of the enzyme's endolytic or exolytic activity and the size of the final degradation products.

Ultrafiltration can be employed to separate high-molecular-weight HA from the smaller oligosaccharide products generated by this compound activity. This principle is utilized in some this compound activity assays where the amount of degraded, low-molecular-weight HA that passes through an ultrafiltration membrane is quantified. mdpi.com

Mass Spectrometry for Post-Translational Modifications Analysis

Mass spectrometry (MS) is a powerful analytical technique for characterizing the post-translational modifications (PTMs) of this compound, particularly glycosylation. PTMs can significantly influence the enzyme's structure, stability, and function. nih.gov

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS has been used to provide direct evidence of N-glycosylation in human HYAL1. nih.gov By analyzing the mass of the protein before and after treatment with enzymes that remove N-glycans, researchers have confirmed the presence of N-glycans at the predicted sites (Asn99, Asn216, and Asn350). nih.gov The analysis of tryptic peptides of the protein by MS can pinpoint the exact sites of glycosylation.

Advanced MS techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), can provide more detailed information about the structure and heterogeneity of the glycans attached to the protein. chromatographyonline.comsigmaaldrich.com This is crucial for understanding how different glycoforms of this compound may affect its biological activity.

Immunochemical Detection and Localization Techniques

Immunochemical techniques are essential for the detection, quantification, and localization of this compound in biological samples. These methods rely on the specific binding of antibodies to the this compound protein.

Enzyme-linked immunosorbent assays (ELISAs) are widely used for the quantitative measurement of this compound in various biological fluids, such as serum, plasma, and tissue homogenates. innov-research.combiocompare.com Sandwich ELISAs, which utilize a capture antibody and a detection antibody, offer high specificity and sensitivity for this compound quantification. innov-research.com There are also activity-based ELISAs that measure the enzymatic activity of this compound by detecting the degradation of a pre-coated hyaluronic acid substrate. echelon-inc.comechelon-inc.com

Immunohistochemistry (IHC) is a powerful technique for visualizing the localization of this compound within tissues. nih.govresearchgate.net By using a labeled antibody that specifically binds to this compound, researchers can determine the distribution of the enzyme in different cell types and subcellular compartments. researchgate.netrochester.edu For example, IHC has been used to show the expression of this compound in various tissues and its upregulation in certain pathological conditions. nih.gov The technique often involves antigen retrieval steps, which may include enzymatic digestion with this compound itself to unmask the epitope. nih.govrochester.edu

Western blotting is another common immunochemical method used to detect and characterize this compound proteins based on their molecular weight.

In vitro Cell Culture Models for Enzymatic Activity Studies

In vitro cell culture models provide a controlled environment to study the enzymatic activity of this compound and its effects on cellular processes. encyclopedia.pub These models are crucial for understanding the biological roles of this compound in both physiological and pathological contexts.

Various cell lines, such as human articular chondrocytes and HeLa cells, have been used to study the expression and activity of endogenous this compound. nih.gov Researchers can also use cell lines that have been genetically engineered to overexpress a specific this compound isozyme to investigate its function. mdpi.com

This compound activity in cell culture can be assessed by measuring the degradation of hyaluronic acid added to the culture medium. mdpi.com The HA degradation products can be analyzed by methods such as agarose (B213101) gel electrophoresis or size-exclusion chromatography. mdpi.com Cell-based assays have also been developed to screen for inhibitors of this compound activity in a more physiologically relevant setting. mdpi.com These assays often involve incubating cells that secrete this compound with potential inhibitors and then measuring the residual enzymatic activity. mdpi.com

Biotechnological Advancements and Protein Engineering of Hyaluronidase

Strategies for High-Level Recombinant Production

Achieving high-level recombinant production of functional hyaluronidase (B3051955) is critical for its widespread application. Various expression systems have been explored, each with its advantages and challenges.

Pichia pastoris: This yeast system has emerged as a robust platform for high-level secretion of recombinant hyaluronidases. Strategies to enhance production include optimizing promoter systems (e.g., PAOX1, PGAP, PTEF1), employing efficient signal peptides (such as α-factor, nsB, and sp23), and engineering N-termini. Furthermore, co-expressing transcription factors like Aft1 has significantly boosted expression levels. For instance, leech this compound (LHyal) has reached activities of up to 2.12 × 106 U/mL in a 3-L fermenter nih.govsci-hub.se. Similarly, human this compound PH20 (rhPH-20) has been successfully produced, with engineered strains achieving activities of 19.82 U·mL-1 through multi-step modifications google.com.

Mammalian Cell Systems (e.g., CHO cells): Chinese Hamster Ovary (CHO) cells are utilized for producing complex recombinant proteins, including fusion variants of this compound. For example, fusion proteins like PH20-HSA (human serum albumin) or PH20-IgFc (immunoglobulin G2Fc fragment) have been expressed, yielding activities in the range of 600-1000 U/mL in harvested culture media, suitable for industrial-scale production google.com.

Bacterial Systems (e.g., E. coli): While E. coli can be used for this compound expression, it often leads to the formation of inclusion bodies, requiring specific induction strategies such as low-temperature induction and controlled substrate uptake rates to maximize production of active protein nih.gov. Compared to yeast, E. coli expression may result in lower specific activity, potentially due to the lack of crucial post-translational modifications like glycosylation that are important for enzyme function researchgate.net.

Fusion Proteins and Tags: Engineering this compound as fusion proteins, such as with albumin or immunoglobulin fragments, can improve its pharmacokinetic properties, including in-vivo safety and half-life google.com. The incorporation of affinity tags, like a hexahistidine tag, simplifies downstream purification processes researchgate.net. Fusion mutants, such as AP2-△491C of human PH20, have demonstrated high extracellular activity (258.1 U·L-1) in bioreactors doaj.orgfrontiersin.orgfigshare.com. Secreted forms, like sPH20-IgG2, have also been developed to enhance its utility, for instance, by promoting immune cell infiltration in tumor microenvironments nih.govfrontiersin.org.

Rational Design and Directed Evolution for Modified Activity

Protein engineering approaches, including rational design and directed evolution, are employed to tailor this compound activity, specificity, and stability.

Rational Design and Site-Directed Mutagenesis: Understanding the enzyme's structure-function relationship is key. Studies have identified critical active site residues essential for catalysis and stability. For human this compound Hyal1, residues like Glu131 and Tyr247 are vital for catalysis, while Asp129 and Tyr202 contribute to substrate binding and stability, with their mutagenesis significantly impairing kinetic parameters (Km and Vmax) nih.govnih.gov. Asn350 glycosylation is also a requisite modification for Hyal1 activity and stability nih.govnih.gov. Furthermore, the C-terminal epidermal growth factor-like domain is critical for maintaining activity, as its deletion abolishes enzymatic function nih.govnih.gov.

Directed Evolution: This technique involves introducing random mutations and selecting for variants with improved properties. Directed evolution strategies have been applied to enhance this compound's catalytic efficiency and stability google.com. For example, a this compound variant (H5) generated through directed evolution exhibited a substantial increase in its turnover number (kcat) by 200% compared to the wild-type enzyme, alongside improvements in Km and Vmax nih.gov. These methods also guide the engineering of enzymes for specific substrate cleavage patterns, enabling the production of oligosaccharides with defined molecular weights doaj.org.

Chimeric Enzyme Construction and Domain Manipulation

The construction of chimeric enzymes and manipulation of protein domains offer avenues to create hyaluronidases with novel or enhanced characteristics.

Fusion Proteins: this compound has been engineered as fusion proteins to imbue it with new functionalities or improve existing ones. For instance, fusing human this compound PH20 with human serum albumin (HSA) or immunoglobulin G2Fc (IgG2Fc) fragments results in long-acting variants with improved pharmacokinetic profiles and enhanced in-vivo safety google.com. The use of protein tags, such as a hexahistidine tag, can facilitate simpler and more efficient purification of the recombinant enzyme researchgate.net.

Chimeric Hyaluronidases: Domain swapping between different this compound orthologs has been explored to create chimeric enzymes. For example, constructing chimeric cDNAs by exchanging N-terminal regions between human and bovine SPAM1 (sperm adhesion molecule 1) has yielded enzymes with altered activity profiles jmb.or.kr. These studies also highlight the importance of structural elements like disulfide bonds for maintaining this compound activity jmb.or.kr.

Engineered Variants: Protein engineering efforts have focused on creating truncated or modified versions of this compound. This includes producing shortened variants by removing portions of the N- or C-terminal regions researchgate.net. Additionally, the strategic attachment of functional domains, such as IgG2 Fc fragments to secreted PH20 (sPH20-IgG2), can enhance its ability to facilitate processes like immune cell transmigration through HA-rich matrices nih.govfrontiersin.org.

Enhancing Catalytic Efficiency and Stability of Recombinant Enzymes

Improving the catalytic efficiency and stability of recombinant hyaluronidases is crucial for their practical utility.

Stability Enhancements:

Excipients and Salts: The addition of salts like sodium chloride (NaCl) and calcium chloride (CaCl2) has been shown to improve the stability of aqueous this compound solutions google.com. Ethylenediaminetetraacetic acid (EDTA) can further enhance this stability by mitigating deactivation google.com.

Post-Translational Modifications: Glycosylation at specific sites, such as Asn350 in Hyal1, is critical for enzyme stability and activity nih.govnih.gov. Enzymatic removal of these glycans can lead to a significant reduction in activity nih.govnih.gov.

Structural Integrity: Maintaining the integrity of key structural domains, such as the C-terminal epidermal growth factor-like domain, is essential for this compound stability nih.govnih.gov.

Formulation Strategies: Modifications to the substrate itself, such as grafting amino acids onto hyaluronic acid chains, can increase its resistance to this compound degradation researchgate.net. Novel formulations, like stabilized HA compositions incorporating sorbitol, have demonstrated superior resistance to enzymatic breakdown compared to conventional crosslinked products oaepublish.com.

Catalytic Efficiency Enhancements:

Mutagenesis: Targeted mutations in active site residues can significantly impact catalytic efficiency by altering substrate binding (Km) and turnover rates (Vmax) nih.govnih.gov.

Directed Evolution: This method has yielded variants with demonstrably improved catalytic parameters, such as a 200% increase in turnover number (kcat) for one variant nih.gov.

Enzyme Properties: Different this compound isoforms and engineered variants exhibit varying specific activities and optimal conditions. For instance, leech this compound (LHyal) has shown broad activity across a range of pH and temperatures, making it a versatile candidate for various applications researchgate.netmdpi.com.

Development of Novel Assay Systems for Enzyme Characterization

The development of sensitive and specific assay systems is fundamental for characterizing this compound activity, identifying inhibitors, and screening enzyme variants.

Fluorescent Substrate Assays: Novel fluorescent substrates, such as FRET-HA (fluorescence resonance energy transfer-hyaluronic acid), have been developed. These substrates allow for continuous monitoring of this compound activity by detecting changes in fluorescence upon HA cleavage nih.gov. Fluorescence polarization assays also offer a simple and continuous method for measuring enzyme activity nih.gov.

HPLC-Based Assays: Methods combining fluorescently labeled hyaluronic acid with high-performance liquid chromatography (HPLC) provide sensitive and versatile platforms for this compound detection and characterization, even in the presence of interfering substances mrs-j.org.

Cell-Based Assays: For high-throughput screening of potential inhibitors, cell-based assays have been developed. These assays typically involve quantifying HA degradation products released by cells expressing the target this compound, often utilizing ultrafiltration and ELISA-like techniques mdpi.com.

Spectrophotometric Methods: Commercially available assay kits often employ spectrophotometric detection to quantify the products of this compound activity, such as N-acetylglucosamine, enabling quantitative analysis of enzyme levels in various biological samples amsbio.com.

These advanced assay systems are indispensable tools for understanding enzyme kinetics, substrate specificity, and the development of novel therapeutic and biotechnological applications for this compound.

Future Directions and Unresolved Questions in Hyaluronidase Research

Elucidation of Complete Protein Structures and Dynamics

A fundamental challenge in understanding hyaluronidase (B3051955) function lies in the complete elucidation of their three-dimensional structures and the dynamics of their interaction with substrates. While the crystal structure of human this compound-1 (Hyal-1) has been determined, revealing a two-domain architecture, this represents only a single piece of a much larger puzzle. The catalytic domain adopts a distorted (β/α)8 barrel fold, but the precise conformational changes that occur upon substrate binding and catalysis remain an area of active investigation. proteopedia.org

A significant hurdle in these structural studies is the inherent flexibility of the hyaluronan (HA) polymer itself. This flexibility makes co-crystallization with hyaluronidases challenging and complicates the interpretation of structural data. Future research will likely employ a combination of advanced techniques to overcome these limitations. Cryo-electron microscopy (cryo-EM) may offer a powerful alternative to X-ray crystallography for capturing the dynamic interactions between hyaluronidases and their large, flexible HA substrates. Furthermore, sophisticated computational approaches, such as molecular dynamics simulations, will be instrumental in modeling the conformational landscape of both the enzyme and the substrate, providing insights into the transient states that govern the catalytic process. These simulations can help to map the energy landscapes of substrate binding and product release, offering a more complete and dynamic view of this compound action.

Comprehensive Mapping of Post-Translational Modifications

Post-translational modifications (PTMs) play a critical role in regulating the activity, stability, and localization of hyaluronidases. A comprehensive mapping of these modifications across different this compound isoforms and species is essential for a complete understanding of their biological functions.

N-linked glycosylation is a key PTM affecting many hyaluronidases. For instance, human Hyal-1 has three predicted N-glycosylation sites at asparagine residues 99, 216, and 350. The removal of these glycans has been shown to reduce enzymatic activity, highlighting their importance for proper protein folding and function. Similarly, the sperm this compound PH20 has six potential N-glycosylation sites, and their occupancy is crucial for its enzymatic activity, which is essential for fertilization.

Another important PTM is the formation of disulfide bonds, which are critical for maintaining the tertiary structure and stability of the enzyme. The number and location of these bonds can vary significantly between different hyaluronidases, contributing to their diverse properties. For example, bee venom this compound contains two disulfide bonds, while other venom hyaluronidases may have more.

A less common but potentially significant modification is C-mannosylation. Research has shown that human Hyal-1 can be C-mannosylated at Tryptophan 130. Interestingly, this modification was found on the intracellular form of the enzyme but not the secreted, active form, suggesting a potential regulatory role in secretion or activity.

Future research will need to employ advanced mass spectrometry techniques to create a comprehensive atlas of PTMs for all this compound family members. This will involve identifying the specific sites of modification, the nature of the modifying groups, and the stoichiometry of these modifications under different physiological and pathological conditions. Understanding how these PTMs are dynamically regulated will provide crucial insights into the control of this compound activity in vivo.

Post-Translational Modifications of Various Hyaluronidases
This compoundModification TypeNumber of SitesKnown or Predicted SitesFunctional Importance
Human Hyal-1N-linked Glycosylation3Asn99, Asn216, Asn350Reduced activity upon removal
Human Hyal-1C-mannosylation1Trp130 (intracellular form)Potential role in secretion/activity regulation
Human PH20N-linked Glycosylation6-Essential for enzymatic activity
Bee Venom this compoundDisulfide Bonds2-Structural stability

Understanding Specificity and Catalytic Diversity Across Species

While hyaluronidases are primarily known for their ability to degrade hyaluronan, their substrate specificity is not absolute. Many hyaluronidases can also cleave other glycosaminoglycans, such as chondroitin (B13769445) and chondroitin sulfates, although typically at a much slower rate. This broader specificity suggests a more complex biological role than simply HA degradation and raises questions about the evolutionary origins of these enzymes. It has been postulated that chondroitinases may have been the evolutionary precursors to hyaluronidases.

The catalytic diversity of hyaluronidases across different species is vast and reflects their adaptation to specific biological niches. For example, venom hyaluronidases act as "spreading factors," breaking down the extracellular matrix to facilitate the diffusion of toxins. In contrast, mammalian hyaluronidases are involved in a wide range of physiological processes, including tissue remodeling, inflammation, and fertilization.

A key area for future research is to systematically characterize the substrate specificity and catalytic efficiency of a wide range of hyaluronidases from different species. This will involve developing high-throughput screening methods to test these enzymes against a library of different glycosaminoglycan substrates. By combining this biochemical data with comparative genomic and structural analyses, it will be possible to identify the key amino acid residues and structural motifs that determine substrate specificity. This knowledge will not only provide insights into the evolution of this compound function but also open up new avenues for the design of specific this compound inhibitors or engineered enzymes with novel substrate specificities for biotechnological applications.

Advanced Kinetic Modeling and Mechanistic Insights

A deeper understanding of the catalytic mechanism of hyaluronidases requires the application of advanced kinetic modeling techniques. Traditional Michaelis-Menten kinetics, while useful for determining basic parameters like Km and Vmax, often fail to capture the full complexity of this compound catalysis. For instance, studies on bovine testicular this compound have revealed the significant role of transglycosylation reactions, where the enzyme transfers a fragment of the HA substrate to another HA molecule instead of water. This process can lead to the formation of a complex mixture of products and complicates simple kinetic analysis.

Future research should focus on developing more sophisticated kinetic models that can account for these alternative reaction pathways. This will likely involve the use of computational modeling and simulation to build mechanistic models that can be tested against experimental data. Such models could incorporate factors such as the processivity of the enzyme (its ability to perform multiple catalytic cycles without dissociating from the substrate), the influence of substrate size on reaction rates, and the effects of post-translational modifications on catalytic efficiency.

By combining these advanced kinetic models with structural and molecular dynamics data, it will be possible to gain unprecedented insights into the catalytic mechanism of hyaluronidases. This could include a detailed understanding of the roles of individual amino acid residues in the active site, the nature of the transition state, and the factors that determine the balance between hydrolysis and transglycosylation. This level of mechanistic understanding is a prerequisite for the rational design of highly specific and potent this compound inhibitors or activators for therapeutic purposes.

Integration of Multi-Omics Data for Systems-Level Understanding

To fully appreciate the multifaceted roles of hyaluronidases in complex biological systems, it is essential to move beyond a reductionist approach and embrace a more holistic, systems-level perspective. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy for achieving this goal.

In the context of cancer, for example, numerous studies have shown that the expression of different this compound isoforms is altered in various tumor types. monash.edu Transcriptomic and proteomic analyses have been instrumental in correlating the levels of specific hyaluronidases with disease progression and patient outcomes. However, to gain a deeper understanding of the functional consequences of these changes, it is necessary to integrate this information with other omics datasets. For instance, metabolomic profiling could reveal how altered hyaluronan turnover, driven by changes in this compound activity, impacts cellular metabolism and the tumor microenvironment. nih.gov

An example of an integrative omics approach can be seen in the study of the germ cell secretome, where proteomics, transcriptomics, genomics, and interactomics data were combined to understand the complex communication between germ cells and Sertoli cells in the testis. plos.org This study identified the this compound SPAM1 as a key secreted protein involved in this process, demonstrating the power of multi-omics in uncovering the roles of specific enzymes in complex biological systems. plos.org

Future research in the this compound field will increasingly rely on these integrative approaches. By combining multi-omics data with computational modeling and network analysis, it will be possible to construct comprehensive models of the hyaluronan-hyaluronidase system and its interactions with other cellular pathways. This will allow researchers to move from simple correlations to a causal understanding of how hyaluronidases contribute to health and disease, ultimately paving the way for the development of novel diagnostic and therapeutic strategies.

Q & A

Basic: How can researchers standardize hyaluronidase activity assays across different experimental models?

Methodological Answer:
Standardization requires defining enzyme units (e.g., Turbidimetric Units, TU) and calibrating against known substrates (e.g., hyaluronic acid). Protocols should include:

  • Buffer optimization : pH and ionic strength (e.g., 0.1 M sodium acetate buffer, pH 3.5–4.0 for optimal activity ).
  • Temperature control : Pre-incubation at 37°C to stabilize enzyme-substrate interactions .
  • Negative controls : Use heat-inactivated enzyme or this compound inhibitors (e.g., heparin) to confirm specificity .
    Reference: Histochemical protocols from collagen network studies in sturgeon notochord demonstrate reproducible pre-treatment conditions (2 µg/ml this compound at 37°C) .

Advanced: What strategies resolve contradictions in this compound’s role in cancer metastasis?

Methodological Answer:
Addressing contradictions involves:

  • Tissue-specific analysis : Compare HA degradation kinetics in primary tumors versus metastatic sites using fluorescent HABP (hyaluronic acid-binding protein) staining .
  • Multi-omics integration : Combine transcriptomic data (e.g., HYAL1/2 gene expression) with enzymatic activity assays to contextualize tumor microenvironment heterogeneity .
  • Systematic reviews : Apply QUADAS-2 criteria to evaluate diagnostic accuracy studies, as done in bladder cancer biomarker meta-analyses .
    Reference: Meta-analyses of bladder cancer studies highlight discrepancies in HAase sensitivity (53–89%) due to sampling heterogeneity .

Basic: What ethical considerations apply to this compound studies involving human tissues?

Methodological Answer:

  • Ethical approval : Obtain clearance from institutional review boards (IRBs) for human-derived samples, adhering to the Helsinki Declaration .
  • Informed consent : Specify tissue use (e.g., diagnostic vs. research) in consent forms .
  • Data anonymization : Remove identifiers from patient metadata linked to HA/HAase biomarker studies .

Advanced: How can computational models improve this compound substrate specificity predictions?

Methodological Answer:

  • Molecular docking simulations : Use tools like AutoDock Vina to model HAase-HA interactions, focusing on binding affinity (∆G values) and active-site residues .
  • Machine learning : Train classifiers on kinetic data (e.g., kcat/Km ratios) from diverse substrates (chondroitin sulfate vs. HA) to predict enzyme specificity .
    Reference: Structural databases (e.g., UniProt for HYAL1) provide sequence data for modeling .

Basic: What are common pitfalls in this compound storage and stability testing?

Methodological Answer:

  • Lyophilization : Preserve activity by avoiding repeated freeze-thaw cycles; use stabilizers (e.g., trehalose).
  • Activity assays post-storage : Compare fresh vs. stored samples via reducing sugar assays (e.g., carbazole method) .
  • Temperature logs : Document storage conditions (-20°C vs. -80°C) to identify degradation trends .

Advanced: How to design longitudinal studies assessing this compound’s role in extracellular matrix (ECM) remodeling?

Methodological Answer:

  • Time-lapse imaging : Use confocal microscopy with HA-specific probes (e.g., biotinylated HABP) to track ECM changes in 3D cell cultures .
  • Multi-parametric endpoints : Combine enzyme activity (TU/mg protein) with mechanical testing (e.g., tensile strength of HA-rich matrices) .
  • Cohort stratification : Segment data by HA molecular weight (high vs. low) to isolate this compound’s effects .

Basic: What statistical tools are appropriate for this compound dose-response analyses?

Methodological Answer:

  • Non-linear regression : Fit data to Michaelis-Menten or Hill equations using GraphPad Prism .
  • ANOVA with post-hoc tests : Compare enzyme activity across treatment groups (e.g., control vs. inhibitor-treated) .
  • Power analysis : Calculate sample sizes to detect ≥20% activity differences (α=0.05, β=0.8) .

Advanced: How to validate this compound as a diagnostic biomarker in clinical research?

Methodological Answer:

  • Blinded validation : Use independent cohorts (e.g., training vs. validation sets) to assess sensitivity/specificity .
  • ROC curve analysis : Determine optimal HAase cutoff values (e.g., AUC ≥0.7 for bladder cancer detection) .
  • Cross-platform consistency : Compare ELISA, zymography, and mass spectrometry results to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.